molecular formula C16H10BrCl2N3O2 B433566 N'-(5-bromo-7-methyl-2-oxoindol-3-yl)-2,4-dichlorobenzohydrazide

N'-(5-bromo-7-methyl-2-oxoindol-3-yl)-2,4-dichlorobenzohydrazide

Cat. No.: B433566
M. Wt: 427.1g/mol
InChI Key: WSYLHRNLPCPQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a brominated indole moiety and a dichlorobenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide typically involves the condensation of 5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-nitrobenzohydrazide
  • N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-(5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide is unique due to its specific combination of brominated indole and dichlorobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H10BrCl2N3O2

Molecular Weight

427.1g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2,4-dichlorobenzamide

InChI

InChI=1S/C16H10BrCl2N3O2/c1-7-4-8(17)5-11-13(7)20-16(24)14(11)21-22-15(23)10-3-2-9(18)6-12(10)19/h2-6,20,24H,1H3

InChI Key

WSYLHRNLPCPQJC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)Br

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.